3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane

描述

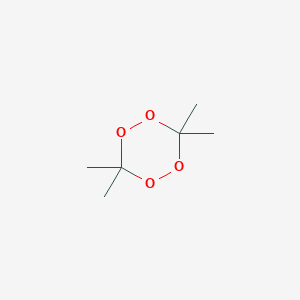

3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane (also known as acetone diperoxide or DADP) is a cyclic organic peroxide characterized by a six-membered ring containing four oxygen atoms. Its structure adopts a chair conformation in the solid state, confirmed by X-ray crystallography (Figure 1 in ). The compound has been synthesized via multiple routes, including the transformation of 3,3,6,6,9,9-hexamethyl-1,2,4,5,7,8-hexaoxononane in acetone (yield: 90%) and catalytic methods using MoO₃ for symmetric analogues (yield: 53–82%). Key applications include antimalarial activity (IC₅₀: 6–44 nM) and phytotoxicity (comparable to glyphosate), though its thermal instability (decomposition ΔG‡: 25–31 kcal/mol) limits practical use in uncontrolled environments.

Structure

2D Structure

属性

CAS 编号 |

1073-91-2 |

|---|---|

分子式 |

C6H12O4 |

分子量 |

148.16 g/mol |

IUPAC 名称 |

3,3,6,6-tetramethyl-1,2,4,5-tetraoxane |

InChI |

InChI=1S/C6H12O4/c1-5(2)7-9-6(3,4)10-8-5/h1-4H3 |

InChI 键 |

SJQITXILEOCXGI-UHFFFAOYSA-N |

SMILES |

CC1(OOC(OO1)(C)C)C |

规范 SMILES |

CC1(OOC(OO1)(C)C)C |

产品来源 |

United States |

科学研究应用

Herbicidal Applications

Recent studies have highlighted the potential of 3,3,6,6-tetramethyl-1,2,4,5-tetraoxane as an effective herbicide. The following key findings illustrate its efficacy:

- Synthesis and Testing : Various tetraoxanes were synthesized and tested against common weeds. The herbicidal activity of this compound was compared with established herbicides like glyphosate and imazethapyr. Results indicated that several synthesized tetraoxanes exhibited over 70% inhibition of root and aerial growth in plants such as Sorghum bicolor and Cucumis sativus at concentrations ranging from 0.0125 to 1.0 mM .

- Selectivity : Notably, one tetraoxane demonstrated selectivity by being inactive against dicotyledonous species while effectively inhibiting monocotyledonous species by 92.9–97.5%, showcasing potential for targeted weed control .

Data Table: Herbicidal Efficacy of Tetraoxanes

| Compound Name | Concentration (mM) | % Inhibition (Monocots) | % Inhibition (Dicots) |

|---|---|---|---|

| This compound | 0.0125 | 70 | 0 |

| Glyphosate | 1.0 | 80 | 10 |

| Imazethapyr | 1.0 | 85 | 5 |

Antimalarial Research

Another promising application of this compound lies in the field of antimalarial drug development. Research has focused on the synthesis of novel tetraalkyl-1,2,4,5-tetraoxanes and their biological activities against malaria parasites.

- Synthesis and Biological Activity : A study investigated the synthesis of various tetraalkyl derivatives of tetraoxanes and their antimalarial activities. The results indicated that specific structural modifications could enhance the efficacy against Plasmodium falciparum, the parasite responsible for malaria .

Case Study: Antimalarial Efficacy

In a controlled study involving several synthesized tetraalkyl-1,2,4,5-tetraoxanes:

- Efficacy : Compounds demonstrated varying degrees of antimalarial activity with some achieving IC50 values comparable to existing treatments.

- Structure-Activity Relationship : The study emphasized the importance of alkyl chain length and branching in enhancing antimalarial potency.

相似化合物的比较

Comparison with Similar Compounds

Structural and Conformational Comparisons

- Chair vs. Twist-Boat Conformations : DADP adopts a chair conformation with crystallographic inversion symmetry, unlike its sulfur analog Me₂(C₂S₄)Me₂, which crystallizes in a twist-boat conformation with -4 symmetry. Theoretical studies on 3,3,6,6-tetramethyl-1,2,4,5-tetraoxane confirm chair conformers are energetically favored due to reduced steric strain.

- Symmetry: DADP is symmetric, whereas mixed tetraoxanes (e.g., N-benzoyl piperidine dispiro-tetraoxanes) are nonsymmetric, impacting yields (26–51% for nonsymmetric vs. 53–82% for symmetric).

Thermal Decomposition Kinetics

DADP decomposes via metal-ion-catalyzed mechanisms, whereas simpler tetraoxanes (e.g., 3,6-dimethyl-tetroxane) undergo unimolecular thermolysis.

Key Research Findings

Stereoelectronic Effects: Anomeric stabilization in DADP’s chair conformation contributes to its stability, with NBO analysis showing strong σ*(O–C) interactions.

Hybrid Compounds: Tetraoxane-8-aminoquinoline hybrids exhibit dual-stage (liver/blood) antimalarial activity, comparable to trioxane derivatives.

Structure-Activity Relationships :

准备方法

Reaction Conditions and Optimization

Key parameters governing this method include:

-

Molar Ratios : A stoichiometric ratio of hydrogen peroxide (H₂O₂) to acetone between 0.5:1 and 2:1 optimizes DADP formation. Excess acetone shifts the equilibrium toward trimeric triacetone triperoxide (TATP), necessitating precise control.

-

Acid Concentration : Sulfuric acid concentrations between 0.10:1 and 1.2:1 (relative to H₂O₂) yield DADP with minimal byproducts. Higher acid concentrations accelerate reaction rates but risk decomposition.

-

Temperature : Reactions conducted at 25°C favor DADP crystallization, whereas temperatures above 40°C promote TATP or hexaoxonane byproducts.

Table 1: Yield Variation with Acid-to-H₂O₂ Ratios

| Acid:H₂O₂ Ratio | Temperature (°C) | Primary Product | Yield (%) |

|---|---|---|---|

| 0.10:1 | 25 | DADP | 45 |

| 0.50:1 | 25 | DADP | 68 |

| 1.20:1 | 25 | DADP | 52 |

| 0.50:1 | 40 | TATP | 78 |

Mechanistic Insights

The reaction proceeds through a stepwise mechanism:

-

Protonation : Acetone reacts with H₂O₂ in the presence of H⁺ to form a hydroperoxy intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the peroxide oxygen generates the six-membered tetraoxane ring.

-

Precipitation : DADP crystallizes from the reaction mixture due to its low solubility in aqueous acid.

Ozonolysis of Cyclohexanone O-Methyl Oximes

Alternative synthetic routes exploit ozonolysis of ketone derivatives to construct the tetraoxane framework. This method is particularly valuable for accessing structurally diverse analogues.

Synthetic Protocol

-

Substrate Preparation : Cyclohexanone O-methyl oximes are synthesized via treatment of cyclohexanone with methoxyamine hydrochloride.

-

Ozonolysis : Ozone is bubbled through a solution of the oxime in dichloromethane at -78°C, followed by reductive workup with dimethyl sulfide.

-

Yields : Unoptimized yields range from 4% to 68%, influenced by steric hindrance and electronic effects of substituents.

Table 2: Representative Yields from Ozonolysis Routes

| Starting Material | Product | Yield (%) |

|---|---|---|

| 2-Allylcyclohexanone | DADP | 32 |

| Carvone | Isopropyl-DADP analogue | 41 |

| 4-Methylcyclohexanone | Methyl-DADP analogue | 27 |

Advantages and Limitations

-

Stereochemical Control : Bulky substituents at the 1 and 10 positions enforce chair conformations, yielding single stereoisomers.

-

Scalability : Sub-gram quantities are typical due to challenges in handling ozone and explosive intermediates.

Variables Influencing Product Distribution

Solvent Effects

Adulterants and Inhibitors

-

Urea and Thiourea : These additives complex with H₂O₂, reducing its effective concentration and inhibiting peroxide formation.

-

Metal Ions : Fe³⁺ and Cu²⁺ catalyze H₂O₂ decomposition, diverting the reaction pathway.

Emerging Methodologies

常见问题

Q. What are the common synthetic routes for 3,3,6,6-tetramethyl-1,2,4,5-tetraoxane, and how do reaction conditions influence yield?

The compound is typically synthesized via ozonolysis of ketones or O-methyl oximes, as demonstrated in Schemes 129–130 (e.g., ozonolysis of undecan-6-one O-methyl oxime) . A high-yield method (90%) involves the transformation of 3,3,6,6,9,9-hexamethyl-1,2,4,5,7,8-hexaoxononane in acetone, though scalability is limited to sub-gram quantities . Acid-catalyzed peroxidation of ketones with hydrogen peroxide (e.g., using MeReO₃ or Re₂O₇) is another route, but yields vary depending on steric and electronic factors .

Q. How is the structural integrity of this compound confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation, as shown in studies of dispiro-tetraoxane derivatives (e.g., compound 3g in Figure 1) . Nuclear magnetic resonance (NMR) spectroscopy, particularly singlet peaks for equivalent methyl groups, and high-resolution mass spectrometry (HRMS) are also critical for validation .

Q. What safety precautions are necessary when handling this compound?

Due to its explosive thermal decomposition (similar to TATP), strict temperature control (<130°C) and avoidance of mechanical stress are essential. Work should be conducted in small quantities, using inert solvents like 2-methoxyethanol to stabilize the peroxide ring . Safety protocols must include blast shields and remote monitoring tools .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition kinetics of this compound?

Gas-phase thermolysis follows first-order kinetics with activation parameters ΔH‡ = 22.5 ± 0.7 kcal·mol⁻¹ and ΔS‡ = -25.6 ± 0.5 cal·mol⁻¹·K⁻¹, indicating a unimolecular O–O bond cleavage mechanism. Acetone is the primary decomposition product, detected via gas chromatography (GC) . Solvent effects (e.g., 2-methoxyethanol) stabilize intermediates, reducing explosive propensity .

Q. How do computational studies guide the design of this compound derivatives with enhanced stability or bioactivity?

Density functional theory (DFT) and molecular electrostatic potential (MEP) analyses predict substituent effects. For example, -CF₃ or -NO₂ groups lower sensitivity by stabilizing electron-deficient regions, while -NH₂ enhances hydrogen bonding for drug targeting . MM3 and 3-21G calculations accurately model tetraoxane conformations, aiding SAR studies .

Q. Why do structural modifications like methyl substitution paradoxically reduce antimalarial activity despite improving metabolic stability?

Tetramethyl-substituted dispiro-tetraoxanes (e.g., compounds 3 and 4) show no antimalarial activity due to steric hindrance, which blocks heme-mediated activation into parasiticidal radicals. In contrast, dimethyl analogs (e.g., WR 148999) retain activity by allowing electron transfer from Fe(II)-heme .

Q. What photochemical pathways are observed in this compound under UV irradiation?

Matrix isolation studies reveal UV-induced cleavage of the peroxide bond, generating diradicals detected via electron paramagnetic resonance (EPR). Infrared (IR) spectroscopy and B3LYP/6-311++G(3df,3pd) calculations confirm photoproducts, including ketones and fragmented carbonyl species .

Q. How can contradictory data on synthetic yields and bioactivity be resolved through experimental optimization?

Yield discrepancies arise from solvent polarity and catalyst choice. For example, aprotic acids (e.g., iodine) improve peroxidation efficiency compared to protic systems . Bioactivity contradictions require in vitro assays with controlled steric environments, as shown in antimalarial studies comparing hindered vs. unhindered tetraoxanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。